2-Hexyl-5-hydroxy-3-oxo-hexadecanoic Acid Methyl Ester
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Overview
Description
2-Hexyl-5-hydroxy-3-oxo-hexadecanoic Acid Methyl Ester is a chemical compound with the molecular formula C23H44O4 and a molecular weight of 384.59 g/mol . It is also known by its systematic name, hexadecanoic acid, 2-hexyl-5-hydroxy-3-oxo-, methyl ester . This compound is characterized by its ester functional group and a long hydrocarbon chain, making it a significant molecule in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-hexyl-5-hydroxy-3-oxohexadecanoate typically involves esterification reactions. One common method is the reaction of hexadecanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of methyl 2-hexyl-5-hydroxy-3-oxohexadecanoate may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reactants and catalysts, along with controlled temperature and pressure conditions, ensures the consistent production of the compound .
Chemical Reactions Analysis
Types of Reactions
2-Hexyl-5-hydroxy-3-oxo-hexadecanoic Acid Methyl Ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of amides or esters.
Scientific Research Applications
2-Hexyl-5-hydroxy-3-oxo-hexadecanoic Acid Methyl Ester has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-hexyl-5-hydroxy-3-oxohexadecanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The long hydrocarbon chain allows for incorporation into lipid membranes, affecting membrane fluidity and function .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-hexyl-5-hydroxy-3-oxooctadecanoate
- Methyl 2-hexyl-5-hydroxy-3-oxododecanoate
- Methyl 2-hexyl-5-hydroxy-3-oxotetradecanoate
Uniqueness
2-Hexyl-5-hydroxy-3-oxo-hexadecanoic Acid Methyl Ester is unique due to its specific chain length and functional groups, which confer distinct physical and chemical properties. Its specific structure allows for targeted interactions in biological systems and specialized applications in industrial processes .
Properties
IUPAC Name |
methyl 2-hexyl-5-hydroxy-3-oxohexadecanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H44O4/c1-4-6-8-10-11-12-13-14-15-17-20(24)19-22(25)21(23(26)27-3)18-16-9-7-5-2/h20-21,24H,4-19H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCYXCWLJSOHFFX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(CC(=O)C(CCCCCC)C(=O)OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H44O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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